molecular formula C17H18ClN3O B5424979 2-(3-chlorophenyl)-4-[(2-isopropyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole

2-(3-chlorophenyl)-4-[(2-isopropyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole

Cat. No.: B5424979
M. Wt: 315.8 g/mol
InChI Key: PKFBOFXBFUSXJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole and imidazole rings in separate steps, followed by their connection via the methylene bridge. The chlorophenyl group could be introduced via electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole and imidazole rings, along with the chlorophenyl group. The spatial arrangement of these groups could influence the compound’s properties and reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution. The oxazole and imidazole rings could also participate in various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the oxazole, imidazole, and chlorophenyl groups .

Properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-4-[(2-propan-2-ylimidazol-1-yl)methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c1-11(2)16-19-7-8-21(16)10-15-12(3)22-17(20-15)13-5-4-6-14(18)9-13/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFBOFXBFUSXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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